molecular formula C19H16ClN3 B14236569 2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline CAS No. 497099-12-4

2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline

Cat. No.: B14236569
CAS No.: 497099-12-4
M. Wt: 321.8 g/mol
InChI Key: HOXGWKFPBWQXHP-UHFFFAOYSA-N
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Description

2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-8-methylquinoline with 5-phenyl-4,5-dihydro-1H-pyrazole under acidic or basic conditions. The reaction is often carried out in solvents such as tetrahydrofuran or ethanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Shares the quinoline core but lacks the pyrazole moiety.

    8-Methylquinoline: Similar structure but without the chloro and pyrazole groups.

    5-Phenyl-4,5-dihydro-1H-pyrazole: Contains the pyrazole ring but lacks the quinoline structure.

Uniqueness

2-Chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline is unique due to the combination of quinoline and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

497099-12-4

Molecular Formula

C19H16ClN3

Molecular Weight

321.8 g/mol

IUPAC Name

2-chloro-8-methyl-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline

InChI

InChI=1S/C19H16ClN3/c1-12-6-5-9-14-10-15(19(20)21-18(12)14)17-11-16(22-23-17)13-7-3-2-4-8-13/h2-10,16,22H,11H2,1H3

InChI Key

HOXGWKFPBWQXHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=NNC(C3)C4=CC=CC=C4

Origin of Product

United States

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